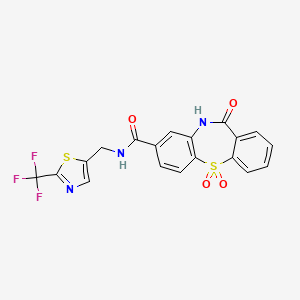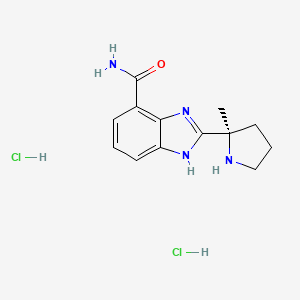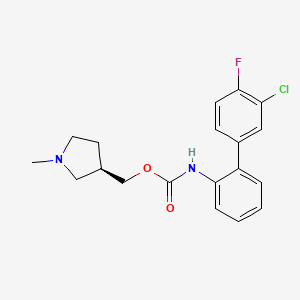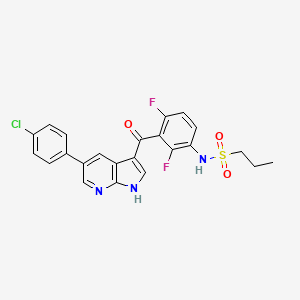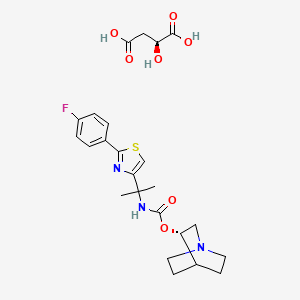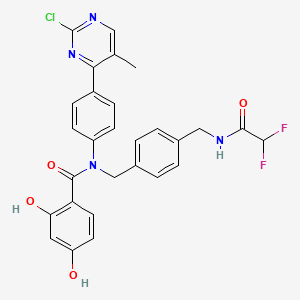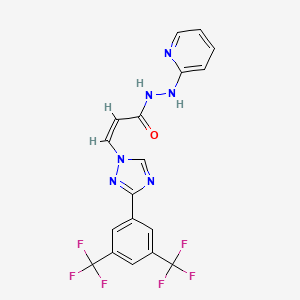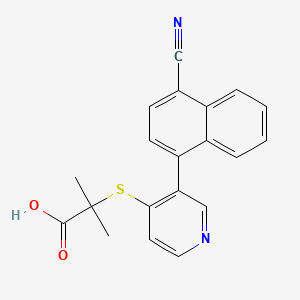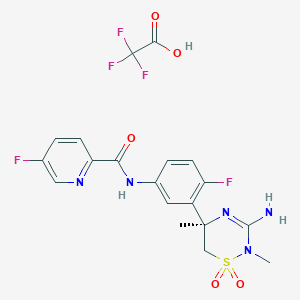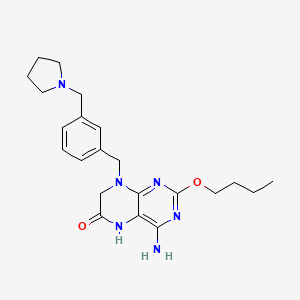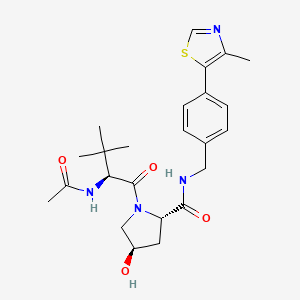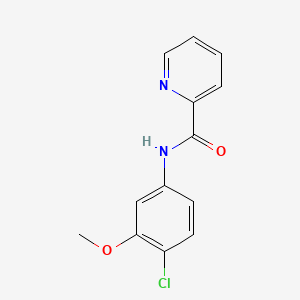
VU 0361737
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of VU 0361737 is the metabotropic glutamate receptor 4 (mGluR4) . This receptor plays a crucial role in the central nervous system (CNS), particularly in the regulation of neurotransmitter release .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGluR4 . This means it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself . The EC50 values for its action on human and rat mGluR4 receptors are 240 nM and 110 nM, respectively .
Biochemical Pathways
Its modulation of mglur4 can influence various downstream effects, potentially impacting neurotransmission and neuronal excitability .
Pharmacokinetics
This compound exhibits high plasma clearance (894 mL/min/kg) and a terminal elimination half-life of 1.9 hours in rats following intraperitoneal injection . These properties suggest that the compound is rapidly metabolized and eliminated from the body .
Result of Action
This compound has been shown to have a neuroprotective effect . In vitro studies have demonstrated that it can partially attenuate cell death evoked by certain compounds in human neuroblastoma SH-SY5Y cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its CNS penetrance suggests that it can cross the blood-brain barrier . .
Biochemical Analysis
Biochemical Properties
VU 0361737 interacts with the metabotropic glutamate receptor 4 (mGluR 4). It has EC50 values of 240 nM and 110 nM for human and rat mGluR 4 receptors, respectively . It displays weak activity at mGlu 5 and mGlu 8 receptors and is inactive at mGlu 1, mGlu 2, mGlu 3, mGlu 6, and mGlu 7 receptors .
Cellular Effects
This compound has been shown to have neuroprotective effects . It partially attenuates the Staurosporine and Doxorubicin-evoked cell death on human neuroblastoma SH-SY5Y cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a positive allosteric modulator of mGluR 4 . This means it binds to a site on the mGluR 4 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its ligand, glutamate.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits terminal elimination half-lives (rat 1.9 h) due to high plasma clearance (894 mL/min/kg) following Intraperitoneal injection (rat 10 mg/kg) .
Dosage Effects in Animal Models
In animal models, specifically male Sprague-Dawley rats, this compound was administered via intraperitoneal injection at a dosage of 10 mg/kg . The compound exhibited a terminal elimination half-life of 1.9 hours due to high plasma clearance .
Transport and Distribution
It is known to be a CNS penetrant , indicating that it can cross the blood-brain barrier and reach the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0361737 involves the reaction of 4-chloro-3-methoxyaniline with 2-pyridinecarboxylic acid chloride under appropriate conditions to form the desired carboxamide. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for VU0361737 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
VU0361737 primarily undergoes substitution reactions due to the presence of the chloro and methoxy groups on the aromatic ring. These groups can be substituted under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction:
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amide derivative, while reduction could lead to the formation of a corresponding amine.
Scientific Research Applications
VU0361737 has been extensively studied for its neuroprotective properties. It is particularly noted for its potential in Parkinson’s disease research due to its ability to modulate the mGluR4 receptor . Additionally, it has applications in:
Chemistry: Used as a tool compound to study allosteric modulation of mGluR4.
Biology: Investigated for its effects on neuronal cells and its potential to protect against neurodegenerative conditions.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of new pharmacological agents targeting mGluR4.
Comparison with Similar Compounds
Similar Compounds
VU0155041: Another positive allosteric modulator of mGluR4 with similar neuroprotective properties.
VU0422288: Known for its selectivity towards mGluR4 and potential therapeutic applications in neurodegenerative diseases.
Uniqueness
VU0361737 stands out due to its high selectivity and potency as a positive allosteric modulator of mGluR4. Its ability to penetrate the central nervous system and provide neuroprotective effects makes it particularly valuable in the context of Parkinson’s disease research .
Properties
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUXFNGXHNNDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657816 |
Source


|
| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161205-04-4 |
Source


|
| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does VU0361737 interact with its target and what are the downstream effects?
A1: VU0361737 acts as a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 4 (mGluR4) [, ]. Unlike agonists that directly activate the receptor, PAMs bind to an allosteric site and enhance the receptor's response to glutamate, its natural ligand. This modulation of mGluR4 activity has been implicated in various neurological processes, making VU0361737 a potential therapeutic agent for conditions such as Parkinson's disease and anxiety disorders.
Q2: What is known about the structure-activity relationship (SAR) of VU0361737?
A2: While specific SAR studies for VU0361737 are limited in the provided literature, its classification as a heterobiarylamide highlights a structural class known to exhibit mGluR4 PAM activity []. Further research exploring modifications to its core structure could provide valuable insights into optimizing its potency, selectivity, and pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

